molecular formula C16H16BrNO2 B5843735 N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide

N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B5843735
M. Wt: 334.21 g/mol
InChI Key: HKTAJJJVZFXCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as BRPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have low toxicity and good safety profiles, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It also has low toxicity and good safety profiles, which makes it a suitable candidate for animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of new pain medications based on its anti-inflammatory and analgesic properties. Another area of interest is the synthesis of new polymers with unique properties using N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide as a building block. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3-bromophenylamine with 2,4-dimethylphenol, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified through recrystallization to obtain pure N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide.

Scientific Research Applications

N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In material science, N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide has been used as a building block for the synthesis of new polymers with unique properties. In environmental science, N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for its ability to adsorb heavy metals from contaminated water.

properties

IUPAC Name

N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-6-7-15(12(2)8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTAJJJVZFXCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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